molecular formula C11H12BrNO B8365341 5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone

5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone

Cat. No. B8365341
M. Wt: 254.12 g/mol
InChI Key: OOGGAUACQOFKPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone is a useful research compound. Its molecular formula is C11H12BrNO and its molecular weight is 254.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(4-Bromophenyl)-1-methyl-2-pyrrolidinone

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

5-(4-bromophenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C11H12BrNO/c1-13-10(6-7-11(13)14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3

InChI Key

OOGGAUACQOFKPL-UHFFFAOYSA-N

Canonical SMILES

CN1C(CCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5-(4-bromophenyl)-2-pyrrolidinone (preparation described in WO00/21958) (200 mg, 0.83 mmol) in dimethylformamide (5 ml) was treated with a solid suspension of sodium hydride (60% in mineral oil, 35 mg, 0.88 mmol). The reaction mix was allowed to stir for 20 minutes, then methyl iodide (124 mg, 0.88 mmol) was added and the whole mix stirred for a further 18 hours. The reaction mixture was quenched with a few drops of water then partitioned between dichloromethane (15 ml), and water (60 ml), the organic layer was removed and washed with water again (2×10 ml), then reduced to minimum volume under reduced pressure to give the title compound as a brown oil (141 mg, 67%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step Two
Quantity
124 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four
Yield
67%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.